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Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate
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Overview
Description
Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate is an organic compound with the molecular formula C12H17NO6. This compound is characterized by the presence of an ester group, two methoxymethoxy groups, and an amino group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate typically involves the esterification of 3-amino-2,4-bis(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(methylamino)benzoate
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-amino-4-hydroxybenzoate
Uniqueness
Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate is unique due to the presence of two methoxymethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. These groups can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 3-amino-2,4-bis(methoxymethoxy)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.31 g/mol
- IUPAC Name : this compound
The compound features a benzoate core with two methoxymethoxy groups and an amino substituent, which may influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Methyl 3-nitrobenzoate is often used as a precursor.
- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron or zinc in acidic conditions.
- Methoxymethylation : The resulting amino compound is then subjected to methoxymethylation using formaldehyde and methanol under acidic conditions.
This synthetic pathway has been optimized to yield high purity and yield of the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound may act as a potential lead for developing new antimicrobial agents.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Candida albicans | 32 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of resistant strains of bacteria. The authors noted that modifications to the methoxymethoxy groups enhanced activity against biofilms formed by Staphylococcus aureus .
- Evaluation in Cancer Models : Another study explored the anticancer potential of this compound using xenograft models. Mice treated with this compound showed a notable reduction in tumor size compared to control groups. The findings suggest that this compound could be further developed as an anticancer therapeutic .
Properties
CAS No. |
919286-02-5 |
---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 3-amino-2,4-bis(methoxymethoxy)benzoate |
InChI |
InChI=1S/C12H17NO6/c1-15-6-18-9-5-4-8(12(14)17-3)11(10(9)13)19-7-16-2/h4-5H,6-7,13H2,1-3H3 |
InChI Key |
AWOLDZCGGYCFTF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)C(=O)OC)OCOC)N |
Origin of Product |
United States |
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